![molecular formula C7H12BrCl2N3 B1382775 (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1428331-36-5](/img/structure/B1382775.png)
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
- Compound Synthesis and Structure Analysis : A compound bearing structural resemblance to (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride was synthesized and its crystal structure was characterized, revealing intramolecular hydrogen bonding and intermolecular weak interactions. The compound demonstrated significant fungicidal and antiviral activities, especially against tobacco mosaic virus (Li et al., 2015).
- Intermediate for Insecticide Synthesis : Synthesis processes of certain derivatives have been developed as intermediates for new insecticides, indicating their utility in the agricultural sector for pest control (Niu Wen-bo, 2011).
Biological Activity
- Insecticidal Activity : Some compounds structurally similar to (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride have been noted for their exceptional insecticidal properties, particularly against Plutella xylostella, showcasing their potential in integrated pest management (Yunbo Cong et al., 2021).
- Development of Therapeutics : Derivatives have been studied for their potential in therapeutic development, such as the treatment of idiopathic pulmonary fibrosis, indicating their significance in medicinal chemistry (P. Procopiou et al., 2018).
Photophysical Studies
- Photoreactions and Tautomerization Studies : Certain pyrazole-based compounds exhibit unique photoreactions, such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, indicating their potential application in photophysical and photochemical studies (V. Vetokhina et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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